
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product to achieve high purity levels, often exceeding 99% .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of L-cysteine, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acetaminophen overdose and chronic respiratory diseases.
Industry: Utilized in the production of pharmaceuticals and as a food additive.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a powerful antioxidant that helps neutralize free radicals. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant with similar properties.
L-Cysteine: The parent amino acid with essential biological functions.
Glutathione: A tripeptide that acts as a major antioxidant in the body.
Uniqueness
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- is unique due to the presence of the 3,4,5-trihydroxybenzoyl group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C12H13NO7S |
|---|---|
Molekulargewicht |
315.30 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3,4,5-trihydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO7S/c1-5(14)13-7(11(18)19)4-21-12(20)6-2-8(15)10(17)9(16)3-6/h2-3,7,15-17H,4H2,1H3,(H,13,14)(H,18,19)/t7-/m0/s1 |
InChI-Schlüssel |
FBMZCFPINXIZNW-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
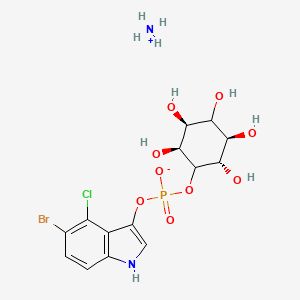

![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
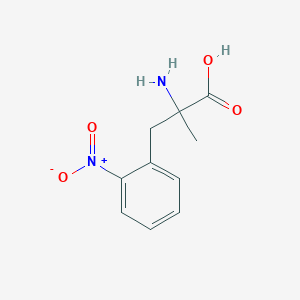
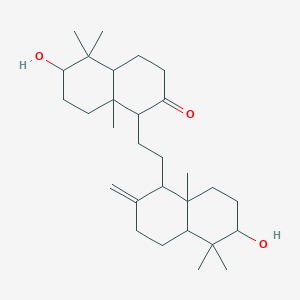

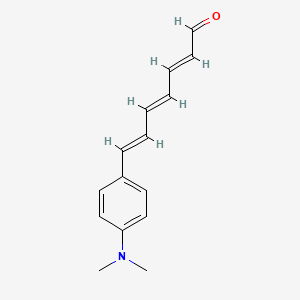
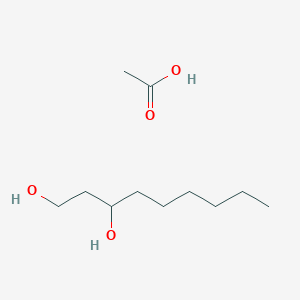


![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
